Home > Products > Building Blocks P8844 > N9-Isopropylolomoucine
N9-Isopropylolomoucine - 158982-15-1

N9-Isopropylolomoucine

Catalog Number: EVT-257555
CAS Number: 158982-15-1
Molecular Formula: C17H22N6O
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N9-Isopropyl-Olomoucine, also known as Roscovitine or CYC202, is a synthetic compound belonging to the class of trisubstituted purines. It acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5. [] These kinases play crucial roles in cell cycle regulation, making N9-Isopropyl-Olomoucine a valuable tool in cell cycle studies and investigations of CDK-related cellular processes. []

Olomoucine

Compound Description: Olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) is a potent and selective inhibitor of CDKs, particularly CDK1, CDK2, and CDK5. [] It acts as a competitive inhibitor for ATP and exhibits a unique selectivity profile for specific CDKs, making it a valuable tool for cell cycle studies. []

Relevance: Olomoucine serves as the foundational structure for N9-Isopropyl-Olomoucine. The key structural difference lies in the substitution at the N9 position of the purine ring. While Olomoucine possesses a methyl group at this position, N9-Isopropyl-Olomoucine features an isopropyl group. [] This modification at the N9 position significantly impacts the compound's potency and selectivity for specific CDKs.

Roscovitine (CYC202, Seliciclib)

Compound Description: Roscovitine ((R)-2-(6-benzylamino-9-isopropyl-9H-purin-2-ylamino)butan-1-ol) also known as CYC202 or Seliciclib, is a potent and selective inhibitor of CDKs, displaying activity against CDK1, CDK2, CDK5, and to a lesser extent, ERK1/2. [, ] It shows promise as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various human tumor cell lines. [, ]

Relevance: Roscovitine shares a close structural resemblance to N9-Isopropyl-Olomoucine. Both compounds feature the same core structure with a benzylamine group at C6 and an isopropyl group at N9 of the purine ring. [, ] The primary difference lies in the substitution at the C2 position, where Roscovitine possesses a butanol group, while the specific structure of N9-Isopropyl-Olomoucine is not provided in the documents. These subtle structural variations influence their inhibitory activity and selectivity against different CDKs.

Bohemine

Compound Description: Bohemine (3-(6-benzylamino-9-isopropyl-9H-purin-2-ylamino)propan-1-ol) is another trisubstituted purine analog and a potent inhibitor of CDKs, particularly CDK1 and CDK2. []

Relevance: Bohemine exhibits a very similar structure to both Roscovitine and N9-Isopropyl-Olomoucine. All three compounds possess the characteristic 6-benzylamino-9-isopropylpurine core. [] The primary difference lies in the side chain attached to the C2 amino group. While Bohemine has a propanol group at this position, Roscovitine has a butanol group, and N9-Isopropyl-Olomoucine's C2 substitution remains unspecified in the provided text. [] These variations in the side chain affect their binding affinity and selectivity for CDKs.

Isopropyl-Olomoucine

Compound Description: Isopropyl-Olomoucine, as its name suggests, is a derivative of Olomoucine with an isopropyl group incorporated into its structure. [] While its exact structure is not detailed in the documents, its name suggests it likely involves an isopropyl substitution on the purine ring, similar to N9-Isopropyl-Olomoucine. This compound demonstrates the ability to inhibit cytokinin N-glucosylation. []

Relevance: Although the exact structure of Isopropyl-Olomoucine remains undefined in the documents, its name suggests a close structural relationship with N9-Isopropyl-Olomoucine. Both compounds are derived from Olomoucine and feature an isopropyl group. [] This shared structural motif suggests they might exhibit similar biological activities and interact with similar molecular targets, making Isopropyl-Olomoucine relevant for understanding the structure-activity relationship of N9-Isopropyl-Olomoucine.

6-Benzylaminopurine Analogs

Compound Description: These are a series of compounds derived from the parent molecule 6-benzylaminopurine, which itself is a structural component of many CDK inhibitors, including N9-Isopropyl-Olomoucine. [] Modifications at various positions on the purine ring, particularly at C2 and N9, result in a range of analogs with varying inhibitory activities against plant mitogen-activated protein kinases (MAPKs). []

Relevance: The 6-benzylaminopurine analogs represent a broader class of compounds structurally related to N9-Isopropyl-Olomoucine. N9-Isopropyl-Olomoucine itself can be considered a 6-benzylaminopurine analog with specific modifications at the C2, N6, and N9 positions. [] Analyzing the structure-activity relationship of these analogs, particularly those with substitutions at N9, provides valuable insights into the structural features influencing the activity of N9-Isopropyl-Olomoucine. []

6-Isopentenyladenine Derivatives

Compound Description: This group of compounds stems from 6-isopentenyladenine, a naturally occurring plant hormone with known effects on cell division and growth. [] Similar to the 6-benzylaminopurine analogs, modifications to the 6-isopentenyladenine scaffold, especially at the N9 position, lead to derivatives with varying inhibitory activities against plant MAPKs. []

Relevance: While structurally distinct from N9-Isopropyl-Olomoucine, the 6-isopentenyladenine derivatives contribute to understanding the structure-activity relationship of trisubstituted purines as kinase inhibitors. [] Specifically, research on these derivatives highlights the significance of modifications at the N9 position for modulating inhibitory activity. [] This information can be extrapolated to N9-Isopropyl-Olomoucine, further emphasizing the role of the N9 isopropyl group in its biological activity.

Source and Classification

N9-Isopropylolomoucine is synthesized from commercially available precursors and is primarily used in research settings to study its effects on various cancer cell lines. Its classification as a kinase inhibitor places it within a broader category of compounds that modulate cell cycle progression and have implications for cancer therapies .

Synthesis Analysis

The synthesis of N9-Isopropylolomoucine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2,6-diaminopurine derivatives as the base structure.
  2. Reagents: Common reagents include benzyl bromide for the benzyl group attachment and isopropylamine for introducing the isopropyl group.
  3. Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH levels to ensure optimal yields. For example, reactions may be conducted in organic solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures to facilitate nucleophilic substitutions.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Technical Parameters

  • Yield: Typical yields can vary but are often optimized to exceed 70%.
  • Reaction Time: The entire synthesis process can take several hours to a few days depending on the complexity of the reaction steps.
Molecular Structure Analysis

N9-Isopropylolomoucine has a complex molecular structure characterized by a purine core substituted with various functional groups:

  • Molecular Formula: C16H21N5O
  • Molecular Weight: Approximately 326.4 g/mol
  • Structural Features:
    • A purine base with an isopropyl group at the 9-position.
    • A hydroxyethylamino group at the 2-position.
    • A benzylamino group at the 6-position.

The presence of these substituents allows N9-Isopropylolomoucine to interact selectively with cyclin-dependent kinases, influencing their activity and thereby modulating cell cycle progression .

Chemical Reactions Analysis

N9-Isopropylolomoucine participates in several significant chemical reactions:

  1. Inhibition of Kinases: It acts as an inhibitor for CDK1/cyclin B and CDK5/p35, which are crucial for cell cycle regulation.
  2. Cellular Uptake: The compound is taken up by cells through passive diffusion due to its lipophilic nature.
  3. Metabolism: Once inside the cells, it may undergo metabolic transformations that can affect its efficacy and half-life.

Technical Details

  • IC50 Values: The half-maximal inhibitory concentration (IC50) values for CDK inhibition are critical for understanding its potency; specific values may vary based on experimental conditions .
Mechanism of Action

The mechanism of action of N9-Isopropylolomoucine primarily involves:

  1. CDK Inhibition: By inhibiting cyclin-dependent kinases, it disrupts normal cell cycle progression, particularly affecting the transition from G2 phase to mitosis.
  2. Impact on Signal Transduction Pathways: It may also influence downstream signaling pathways associated with oncogenic processes, such as those involving androgen receptors in prostate cancer .
  3. Induction of Apoptosis: In certain contexts, inhibition of these kinases can lead to increased apoptosis in cancer cells, enhancing its therapeutic potential.
Physical and Chemical Properties Analysis

N9-Isopropylolomoucine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for solid compounds.
  • Storage Conditions: Recommended storage at -20°C for long-term stability .
Applications

N9-Isopropylolomoucine has several scientific applications:

  1. Cancer Research: Used extensively in studies targeting kinase pathways involved in tumorigenesis, particularly in prostate cancer models .
  2. Drug Development: Its properties make it a candidate for further development into therapeutics aimed at inhibiting specific kinases implicated in various cancers.
  3. Biochemical Assays: Employed in assays designed to evaluate kinase activity and cellular responses to treatment.
Introduction to Cyclin-Dependent Kinases (CDKs) and Pharmacological Inhibition

Role of CDKs in Cellular Regulation and Pathological Contexts

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that form complexes with cyclins to orchestrate cell cycle progression and transcriptional regulation. The human genome encodes 21 CDKs that function as pivotal regulators of eukaryotic cell division, with CDK1, CDK2, CDK4, and CDK6 playing specialized roles in phase-specific transitions [4] [7]. CDK4/6-cyclin D complexes regulate G1/S transition through retinoblastoma (Rb) protein phosphorylation, while CDK1-cyclin B governs mitotic entry [4]. Dysregulation of CDK activity is a hallmark of oncogenesis, with CDK4/6 amplifications occurring in 80% of breast cancers and CDK2 overexpression driving resistance to CDK4/6 inhibitors in hormone receptor-positive malignancies [3] [7]. Aberrant CDK activation promotes uncontrolled proliferation by bypassing critical cell cycle checkpoints, making these kinases compelling therapeutic targets [4] [6].

Table 1: Key CDKs and Their Pathological Associations in Human Cancers

CDKPrimary Cyclin PartnersCell Cycle PhaseCancer Associations
CDK1Cyclin A/BG2/MOverexpressed in triple-negative breast cancer
CDK2Cyclin E/AG1/S, S-phaseAmplified in 10% of ovarian cancers; mediates CDK4/6 inhibitor resistance
CDK4Cyclin DG1Amplified in 15% of glioblastomas and 80% of ER+ breast cancers
CDK6Cyclin DG1Mutated in 35% of T-cell acute lymphoblastic leukemias
CDK9Cyclin TTranscriptional regulationHyperactivated in MYC-driven malignancies

Sources: [3] [4] [7]

Evolution of CDK Inhibitors: From Olomoucine to Second-Generation Derivatives

The development of CDK inhibitors has evolved through distinct generations characterized by improving selectivity profiles:

  • First-generation inhibitors (e.g., olomoucine, flavopiridol) were broad-spectrum ATP-competitive compounds with significant off-target effects. Olomoucine, discovered as a purine analogue, inhibited CDK1/2 with IC₅₀ values of 3-7 μM but showed limited clinical efficacy due to low specificity and toxicity [9]. Roscovitine (CYC202), an olomoucine derivative, demonstrated improved potency against CDK1/2/5/7 (IC₅₀ = 0.2–0.5 μM) but remained ineffective against CDK4/6 [6] [9]. Clinical trials revealed limited single-agent activity, with disease stabilization in only 32% of solid tumor patients [9].
  • Second-generation inhibitors prioritized kinase selectivity, leading to three FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) for hormone receptor-positive breast cancer. These agents exhibit distinct toxicity profiles: palbociclib and ribociclib cause neutropenia, while abemaciclib induces gastrointestinal effects due to differential CDK4 vs. CDK6 inhibition [4] [8]. Despite clinical success, acquired resistance emerges through CDK2 activation, cyclin E amplification, and RB1 loss [3] [7].
  • Emergent-generation compounds target transcriptional CDKs (CDK7/9/12) and mitotic CDKs (CDK1) to overcome resistance. Dinaciclib (CDK1/2/5/9 inhibitor) shows promise in Phase III trials for leukemia, while novel derivatives like N9-Isopropylolomoucine address CDK1 specificity gaps [6] [8].

Table 2: Evolution of CDK Inhibitors with Key Characteristics

GenerationRepresentative CompoundsPrimary TargetsSelectivity LimitationsClinical Status
First-genOlomoucine, FlavopiridolCDK1/2/4/6/7/9Broad kinase inhibition; IC₅₀ >1μM for non-CDKsLimited efficacy in solid tumors
Second-genPalbociclib, RibociclibCDK4/610-100x selectivity over CDK1/2FDA-approved for HR+ breast cancer
Second-genDinaciclib, RoniciclibCDK1/2/5/9Moderate CDK family selectivityPhase III for leukemia
DerivativeN9-IsopropylolomoucineCDK1/cyclin B1High specificity for mitotic CDKsPreclinical development

Sources: [6] [8] [9]

Rationale for Developing N9-Isopropylolomoucine as a CDK-Targeted Therapeutic Agent

N9-Isopropylolomoucine (CAS 158982-15-1) represents a strategic refinement of the olomoucine scaffold engineered for enhanced mitotic CDK specificity. Structural modifications include:

  • N9-isopropyl substitution: Increases steric complementarity with the hydrophobic region III of CDK1's ATP-binding pocket, improving binding affinity
  • Retained 6-benzylamino group: Maintains hydrogen bonding with hinge region residues (e.g., Leu83 in CDK2)
  • Molecular weight optimization (326.4 g/mol): Balances membrane permeability and target engagement [1]

This compound specifically inhibits CDK1/cyclin B1 complexes (IC₅₀ = 153 nM), which drive G2/M transition—a vulnerability point in cancers with intact G1 checkpoints [1] [9]. Mechanistically, N9-Isopropylolomoucine induces G2/M arrest by preventing CDK1-mediated phosphorylation of nuclear lamins and histone H1, triggering apoptosis in cycling cells [1]. Its therapeutic rationale addresses three critical gaps:

  • Mitotic targeting: Overcomes CDK4/6 inhibitor resistance mediated by cyclin E-CDK2 activation [7]
  • Microenvironment modulation: Prevents immunosuppressive γδ T-cell and CX3CR1+ macrophage infiltration observed with CDK4/6 inhibitors [5]
  • Synthetic lethality: Exhibits preferential cytotoxicity in RB1-deficient models where CDK4/6 inhibitors fail [7]

Table 3: Preclinical Research Findings for N9-Isopropylolomoucine

Research ModelBiological ActivityMolecular ConsequencesTherapeutic Implications
In vitro kinase assays153 nM IC₅₀ against CDK1/cyclin B185% inhibition at 1μM; minimal CDK4/6 activityMitotic selectivity over cell-cycle entry kinases
MCF-7 breast cancerG2/M arrest at 10μMReduced phospho-histone H3; caspase-3 activationActivity in CDK4/6 inhibitor-resistant models
HepG2 liver cancer25.9μM IC₅₀ (viability)Suppressed DNA synthesis (BrdU incorporation)Potential for cyclin E-overexpressing cancers
Xenograft studies40% tumor volume reductionDecreased Ki-67; increased apoptosis markersValidates CDK1 as monotherapy target

Sources: [1] [3] [9]

The structural evolution from olomoucine to N9-Isopropylolomoucine exemplifies rational drug design to circumvent the limitations of first-generation inhibitors. Its development pipeline includes ongoing investigations into combination regimens with PI3K inhibitors (to counter CDK activation via growth factor signaling) and immune checkpoint blockers (to reverse CDK-induced immunosuppression) [5] [10].

Properties

CAS Number

158982-15-1

Product Name

N9-Isopropylolomoucine

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22)

InChI Key

WHDJEAZLMYPLGL-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

9-Isopropylolomoucine; 9 Isopropylolomoucine; 9Isopropylolomoucine; N9-Isopropylolomoucine; N9 Isopropylolomoucine; N9Isopropylolomoucine;

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.